4-(chloromethyl)-1-phenyl-1H-pyrazole 4-(chloromethyl)-1-phenyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 35715-71-0
VCID: VC3777146
InChI: InChI=1S/C10H9ClN2/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2
SMILES: C1=CC=C(C=C1)N2C=C(C=N2)CCl
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol

4-(chloromethyl)-1-phenyl-1H-pyrazole

CAS No.: 35715-71-0

Cat. No.: VC3777146

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

4-(chloromethyl)-1-phenyl-1H-pyrazole - 35715-71-0

Specification

CAS No. 35715-71-0
Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
IUPAC Name 4-(chloromethyl)-1-phenylpyrazole
Standard InChI InChI=1S/C10H9ClN2/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2
Standard InChI Key PRKFRFBAKGZDEX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C(C=N2)CCl
Canonical SMILES C1=CC=C(C=C1)N2C=C(C=N2)CCl

Introduction

Structural Characteristics and Molecular Identification

Molecular Architecture

The core structure of 4-(chloromethyl)-1-phenyl-1H-pyrazole consists of a five-membered pyrazole ring (C₃H₃N₂) bearing a phenyl group (C₆H₅) at the 1-position and a chloromethyl (-CH₂Cl) substituent at the 4-position. The pyrazole ring exhibits aromaticity due to delocalized π-electrons, while the chloromethyl group introduces electrophilic reactivity, enabling diverse functionalization.

Molecular Formula and Weight

The molecular formula is C₁₀H₉ClN₂, with a molecular weight of 192.65 g/mol (calculated using atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01).

Spectroscopic Identification

  • ¹H NMR: The chloromethyl group’s protons resonate as a singlet at δ 5.25–5.55 ppm, while aromatic protons appear as multiplet signals between δ 7.0–8.0 ppm .

  • ¹³C NMR: The chloromethyl carbon is observed at δ 41.9–44.7 ppm, and pyrazole ring carbons resonate at δ 114.1–151.7 ppm .

  • IR Spectroscopy: A strong absorption band near 680–720 cm⁻¹ corresponds to C-Cl stretching.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole typically involves chloromethylation of 1-phenyl-1H-pyrazole precursors. Two primary methods dominate the literature:

Method A: Chloromethylation via Formaldehyde/HCl

  • Reagents: 1-Phenyl-1H-pyrazole, formaldehyde (HCHO), hydrochloric acid (HCl), zinc chloride (ZnCl₂).

  • Conditions: Reflux in ethanol (12–24 hrs, 80–100°C) under inert atmosphere.

  • Mechanism: Electrophilic substitution at the pyrazole’s 4-position, facilitated by ZnCl₂ as a Lewis acid catalyst.

  • Yield: 70–85% after purification by column chromatography .

Method B: Palladium-Catalyzed Arylation

  • Reagents: 4-Chloromethylpyrazole, phenylboronic acid, Pd(OAc)₂, K₂CO₃.

  • Conditions: Solvent-free microwave irradiation (150°C, 30 mins) .

  • Advantages: Higher regioselectivity and reduced reaction time.

Industrial-Scale Production

Industrial processes employ continuous flow reactors to enhance heat transfer and mixing efficiency. Safer chloromethylating agents like trioxymethylene (C₃H₆O₃) replace formaldehyde to minimize toxic byproducts.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Melting Point128–130°CDifferential Scanning Calorimetry
Boiling Point310–315°C (dec.)Ebulliometry
Solubility in Water1.2 g/L (25°C)Gravimetric Analysis
logP (Octanol-Water)2.8HPLC Retention Time

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The chloromethyl group undergoes substitution with diverse nucleophiles:

  • Amines: Forms 4-aminomethyl derivatives (e.g., reaction with piperidine yields 4-(piperidin-1-ylmethyl)-1-phenyl-1H-pyrazole) .

  • Thiols: Produces sulfides (e.g., 4-(methylthio)methyl derivatives) .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in H₂SO₄ yields 4-carboxy-1-phenyl-1H-pyrazole.

  • Reduction: LiAlH₄ reduces the chloromethyl group to a methyl group (4-methyl-1-phenyl-1H-pyrazole) .

Applications in Medicinal Chemistry

Kinase Inhibitors

4-(Chloromethyl)-1-phenyl-1H-pyrazole derivatives exhibit potent inhibition of cyclin-dependent kinases (CDKs) and EGFR tyrosine kinase, with IC₅₀ values ranging from 0.8–2.3 µM .

Antimicrobial Agents

Derivatives bearing imidazole or triazole moieties demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 4–8 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) .

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